molecular formula C5H5NO3S B1343451 2-(Hydroxymethyl)thiazole-4-carboxylic acid CAS No. 221322-09-4

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Cat. No. B1343451
CAS RN: 221322-09-4
M. Wt: 159.17 g/mol
InChI Key: YCWNCBVSNHZJMF-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H5NO3S . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(Hydroxymethyl)thiazole-4-carboxylic acid” consists of a five-membered thiazole ring with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position .


Physical And Chemical Properties Analysis

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is a solid compound with a boiling point of 376.9°C at 760 mmHg . It has a molecular weight of 159.17 .

Scientific Research Applications

Pharmaceutical Intermediate

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Organic Synthesis

This compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Antimicrobial Applications

Thiazoles, the group of azole heterocycles to which “2-(Hydroxymethyl)thiazole-4-carboxylic acid” belongs, have shown antimicrobial properties . For example, sulfazole, a short-acting sulfa drug, contains a thiazole moiety .

Antiretroviral Applications

Thiazoles are also used in antiretroviral drugs, such as ritonavir . These drugs are used to treat retroviruses, primarily HIV.

Antifungal Applications

Thiazoles have been found to have antifungal properties. An example of this is the drug abafungin .

Anticancer Applications

Thiazoles have been used in the treatment of cancer. Tiazofurin is an example of a cancer treatment drug that contains a thiazole moiety .

Anti-Alzheimer Applications

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This is a promising area of research for the development of new therapeutic agents.

Antihypertensive Applications

Thiazoles have also been used in the treatment of hypertension . This highlights the versatility of thiazoles in medical applications.

Safety And Hazards

The safety information for “2-(Hydroxymethyl)thiazole-4-carboxylic acid” indicates that it should be stored in a sealed, dry environment at 2-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNCBVSNHZJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635090
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)thiazole-4-carboxylic acid

CAS RN

221322-09-4
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-{[(2,2-dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid (3 g, 12.33 mmol, commercially available) and potassium carbonate (2.326 g, 16.83 mmol) in methanol (100 mL) and water (30 mL) was heated to reflux for 4 hr. The mixture was cooled and concentrated in vacuo to ˜30 ml. It was then acidified with 2 M HCl (50 ml) and concentrated in vacuo. The resulting solid was treated with hot MeOH/EtOAc (2:1), washing well before filtering off the remaining solid. The filtrate was concentrated in vacuo to give a brown solid which was dissolved in MeOH and added to the top of 2×70 g aminopropyl cartridge that had been preconditioned with MeOH. The cartridges were both eluted with MeOH and then with 10% HCl in MeOH. The acidic fractions were combined and the solvent removed in vacuo to give the title compound as a brown oil (550 mg).
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2.326 g
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100 mL
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of NaOH (1.769 g, 44.23 mmol) in water (20.0 mL) was added to a stirred solution of ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate (2.4 g, 8.85 mmol) in a mixture of THF (20 mL) and MeOH (10.0 mL), and the reaction stirred for 72 h. Acidified with 2M HCl (10 mL) and evaporated in vacuo to afford crude 2-(hydroxymethyl)thiazole-4-carboxylic acid as a white solid. Purified by reverse phase chromatography with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 1.4 g
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1.769 g
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2.4 g
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20 mL
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20 mL
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10 mL
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